tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
CAS No.: 579474-48-9
Cat. No.: VC2101438
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 579474-48-9 |
|---|---|
| Molecular Formula | C12H15F3N2O2 |
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) |
| Standard InChI Key | SAHCRZHMDWJEMU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate is an organic compound with the CAS Registry Number 579474-48-9. The compound belongs to the carbamate family, which consists of esters or salts of carbamic acid. Its structural integrity is maintained through the presence of a carbamate group, which is a key structural motif found in many approved drugs and prodrugs.
Molecular Properties
The compound possesses a molecular formula of C12H15F3N2O2 with a molecular weight of 276.25 g/mol. The presence of the trifluoromethyl group (CF3) significantly influences its chemical properties, particularly enhancing its lipophilicity and metabolic stability. This feature makes it a particularly valuable candidate for pharmaceutical research, where these characteristics can profoundly impact drug efficacy and bioavailability.
Structural Representation
Several standardized notations provide precise representation of the compound's structure:
| Structural Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |
| InChI | InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) |
| InChIKey | SAHCRZHMDWJEMU-UHFFFAOYSA-N |
The structural representation reveals the spatial arrangement of atoms, highlighting the tert-butyl group attached to the carbamate functionality, which is connected to the phenyl ring bearing both an amino group and a trifluoromethyl substituent .
Physical and Chemical Properties
Physical State and Appearance
At room temperature, tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate exists as a powder. This physical state facilitates its storage, handling, and incorporation into various chemical processes and formulations.
Thermodynamic Properties
According to available data, the compound has an estimated boiling point of 290.1±40.0 °C at 760 mmHg, indicating its relatively high thermal stability . This property is particularly relevant for determining appropriate processing conditions in industrial applications.
Density and Solubility
The compound has an approximate density of 1.3±0.1 g/cm³ . While specific solubility data is limited in the available search results, the presence of both hydrophilic functional groups (amino and carbamate) and hydrophobic elements (tert-butyl and trifluoromethyl) suggests a complex solubility profile that likely varies across different solvent systems.
Synthesis Methodologies
Standard Synthetic Route
The primary synthetic pathway for tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate typically involves the reaction between tert-butyl carbamate and 2-amino-4-(trifluoromethyl)phenyl isocyanate. This chemical transformation exemplifies the strategic formation of carbamate linkages in organic synthesis.
Industrial Production Considerations
For large-scale industrial production, manufacturers often employ either batch or continuous flow processes. These manufacturing approaches require careful optimization of several parameters, including:
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Reaction temperature
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Pressure conditions
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Reagent concentrations
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Catalyst selection
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Purification protocols
The optimization of these parameters ensures both efficiency in production and consistency in product quality. Modern synthetic approaches may also incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Applications in Scientific Research and Industry
Medicinal Chemistry Applications
The compound is recognized for its potential interactions with biological targets, particularly in the context of enzyme activity modulation and drug design. The trifluoromethyl group plays a crucial role in this regard, as it can enhance binding affinity to specific molecular targets, potentially leading to increased potency in therapeutic applications.
Material Science Applications
Beyond pharmaceutical research, the compound's unique structure and functional attributes make it suitable for various applications in material science. The carbamate functionality can be exploited for chemical modifications, potentially leading to the development of specialized materials with tailored properties.
Role in Organic Synthesis
As an intermediate in organic synthesis, the compound serves as a valuable building block for the creation of more complex molecules. Its well-defined reactivity patterns, particularly those associated with the carbamate and amino functionalities, enable selective transformations that are essential in multi-step synthetic sequences.
Comparative Analysis
Structural Relatives
It's important to distinguish tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate from structurally similar compounds that might appear in chemical databases and literature:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate | 579474-48-9 | C12H15F3N2O2 | Reference compound |
| tert-Butyl-2-{[2-amino-4-(trifluoromethyl)phenyl]amino}ethylcarbamate | 215655-42-8 | C14H20F3N3O2 | Contains additional ethylamine linker |
| tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | 457631-44-6 | C13H20N2O2 | Lacks trifluoromethyl group; different substitution pattern |
This comparison highlights the structural uniqueness of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate and underscores the importance of precise chemical identification in research and industrial contexts .
Research Findings and Future Perspectives
Structure-Activity Relationships
Research on tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate has illuminated its role in organic synthesis and pharmaceutical development. The compound's ability to interact with biological targets suggests potential applications in drug discovery, particularly in areas requiring modulation of enzyme activity or receptor interaction.
Functional Group Contributions
The presence of multiple functional groups within the molecule creates a versatile chemical entity:
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The tert-butyl group provides steric bulk and can serve as a protecting group
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The carbamate functionality offers potential for hydrogen bonding and can undergo selective cleavage
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The amino group presents a nucleophilic site for further functionalization
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The trifluoromethyl group enhances lipophilicity and metabolic stability
These distinct structural elements collectively contribute to the compound's utility across various scientific disciplines.
Future Research Directions
Future investigations may focus on:
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Exploring novel synthetic routes to improve yield and purity
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Developing structure-activity relationship studies in specific therapeutic contexts
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Investigating potential applications in advanced materials
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Examining the compound's behavior in biological systems through detailed mechanistic studies
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